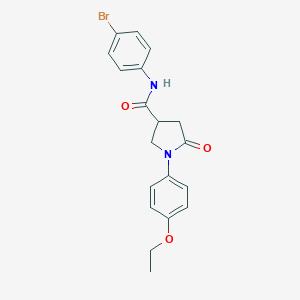

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the pyrrolidine class of compounds. It is commonly referred to as Br-PEP, and it has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.

Wirkmechanismus

Br-PEP exerts its inhibitory activity against enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It has been shown to exhibit a mixed-type inhibition mechanism against acetylcholinesterase and butyrylcholinesterase, while exhibiting a non-competitive inhibition mechanism against monoamine oxidase. The antiproliferative activity of Br-PEP is thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical and physiological effects:

Br-PEP has been shown to exhibit several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood. It has also been shown to exhibit anti-inflammatory activity, which can reduce the risk of chronic inflammation-related diseases such as cancer and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Br-PEP has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent inhibitory activity against several enzymes and antiproliferative activity against several cancer cell lines. However, it also has several limitations. It is relatively unstable in solution and can degrade rapidly, which can affect its potency. It also exhibits poor solubility in aqueous solutions, which can limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the research on Br-PEP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Its ability to increase the levels of acetylcholine in the brain makes it a promising candidate for this application. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Its antiproliferative activity against several cancer cell lines makes it a promising candidate for this application. Finally, further research is needed to investigate its potential as a lead compound for the development of new drugs with improved potency and selectivity.

Synthesemethoden

Br-PEP can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 4-ethoxybenzylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized using acetic anhydride to form Br-PEP.

Wissenschaftliche Forschungsanwendungen

Br-PEP has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to exhibit antiproliferative activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer.

Eigenschaften

Produktname |

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

|---|---|

Molekularformel |

C19H19BrN2O3 |

Molekulargewicht |

403.3 g/mol |

IUPAC-Name |

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H19BrN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-13(11-18(22)23)19(24)21-15-5-3-14(20)4-6-15/h3-10,13H,2,11-12H2,1H3,(H,21,24) |

InChI-Schlüssel |

IBYVIGBBMQKPDI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)

![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)

![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)

![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)

![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)

![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)

![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)

![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)

![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B297614.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(2-methylbenzylidene)hydrazino]-2-oxoethyl}propanamide](/img/structure/B297615.png)